2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

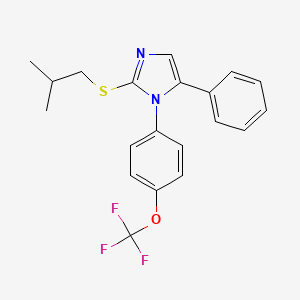

2-(Isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by:

- 1H-imidazole core: A five-membered aromatic ring with two nitrogen atoms.

- Substituents:

- Position 1: 4-(Trifluoromethoxy)phenyl group, providing electron-withdrawing properties.

- Position 2: Isobutylthio (-S-CH2CH(CH3)2) group, contributing hydrophobicity.

- Position 5: Phenyl group, enhancing aromatic interactions.

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2OS/c1-14(2)13-27-19-24-12-18(15-6-4-3-5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQMOCAKVNKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole precursors with phenyl and trifluoromethoxyphenyl derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, and the reactions are carried out in inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are crucial factors in achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Strong acids or bases, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : The compound can serve as an intermediate in the synthesis of novel drugs due to its bioactive properties. Research indicates that imidazole derivatives often exhibit significant antimicrobial, anti-inflammatory, and anticancer activities .

- Targeting Specific Pathways : The structural features allow it to interact with various biological targets, potentially modulating pathways involved in diseases such as hypertension and cancer .

Biological Studies

- Biological Interaction Studies : The compound's unique structure makes it suitable for studying protein-ligand interactions, particularly due to its similarity to histidine, an amino acid involved in many biological processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for further exploration in treating infections .

Materials Science

- Advanced Materials Development : The compound can be utilized in synthesizing advanced materials such as polymers or coatings that require specific chemical properties. Its functionality allows for modifications that can tailor material properties for specific applications.

- Nanotechnology Applications : Due to its structural characteristics, it may be explored in the development of nanomaterials or nanocarriers for drug delivery systems.

Case Study 1: Antimicrobial Activity

Research has shown that imidazole derivatives demonstrate varying degrees of antimicrobial activity. A study evaluated several derivatives, including those similar to 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, against common pathogens. Results indicated significant efficacy against Gram-positive bacteria, suggesting potential therapeutic uses in infectious diseases .

Case Study 2: Anti-Cancer Properties

In another study focusing on the anticancer potential of imidazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results showed promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoromethoxy group and imidazole core play a crucial role in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biological processes, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical structural variations among related compounds:

Structural Insights :

- Thioether vs. Halogen Substituents : The isobutylthio group in the target compound may confer greater lipophilicity (higher logP) compared to chlorine or methoxy substituents .

- Aryl Substituents : The 4-(trifluoromethoxy)phenyl group at position 1 is a common feature in analogs, suggesting its role in target binding (e.g., tubulin inhibition in cancer therapies) .

Key Observations :

Physicochemical Properties

Property Analysis :

Biological Activity

The compound 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features an imidazole ring, a phenyl group, and a trifluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Notably, imidazole derivatives are known to inhibit various enzymes, including:

- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and immune regulation. Inhibition of IDO can restore immune responses in cancer therapy .

- Apoptosis Signal-regulating Kinase 1 (ASK1) : Compounds similar to this imidazole have shown inhibitory effects on ASK1, which plays a role in stress-induced apoptosis .

In Vitro Studies

Research has demonstrated that derivatives of imidazole exhibit significant inhibitory activity against various enzymes. For instance:

- A study on phenyl-imidazole derivatives showed enhanced potency against IDO, with some compounds achieving ten-fold improvements over baseline inhibitors .

- Another investigation into α-glucosidase inhibitors revealed that certain benzimidazole derivatives displayed effective binding and inhibition, suggesting a potential pathway for developing similar inhibitors based on the target compound .

In Vivo Studies

In vivo studies have indicated promising results regarding the hypoglycemic effects of related compounds. For example:

- Compounds derived from 2-phenyl-1H-benzo[d]imidazole showed significant reductions in blood glucose levels in animal models, indicating potential applications in diabetes management .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Cancer Therapy : A study indicated that imidazole derivatives could enhance antitumor immunity by inhibiting IDO, thereby improving the effectiveness of immunotherapy .

- Diabetes Management : Research on α-glucosidase inhibitors demonstrated that specific imidazole derivatives could significantly lower blood glucose levels in diabetic models, comparable to established treatments like acarbose .

Data Table: Summary of Biological Activities

Q & A

Q. What computational tools predict the compound’s interaction with novel targets, such as SARS-CoV-2 proteases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.